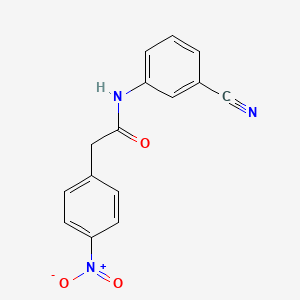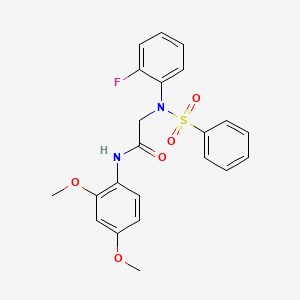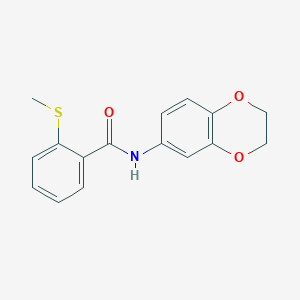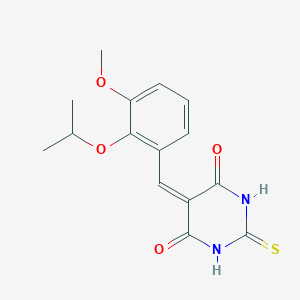
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide, also known as FMPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that was first synthesized in the 1970s. Since then, it has been studied extensively for its unique properties and potential uses.
作用機序
The mechanism of action of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
In addition to its potential as a drug candidate, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has also been studied for its biochemical and physiological effects. 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is that it is relatively easy to synthesize in the laboratory. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one of the limitations of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is that it has not been extensively studied in humans, which limits our understanding of its potential efficacy and safety.
将来の方向性
There are several potential future directions for research on 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide. One area of interest is the development of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide's potential as an antioxidant and anti-inflammatory agent may make it useful in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide and to identify potential side effects and drug interactions.
合成法
The synthesis of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with furfurylamine to form the corresponding amide. Finally, the amide is reacted with phenylacetic acid to form 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide.
科学的研究の応用
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been in the field of medicinal chemistry. 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methylphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-8-5-6-12-19(15)21-20(22)18(14-17-11-7-13-23-17)16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQCTYYXDXHHL-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)


